Cas no 1353998-36-3 ((S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester)

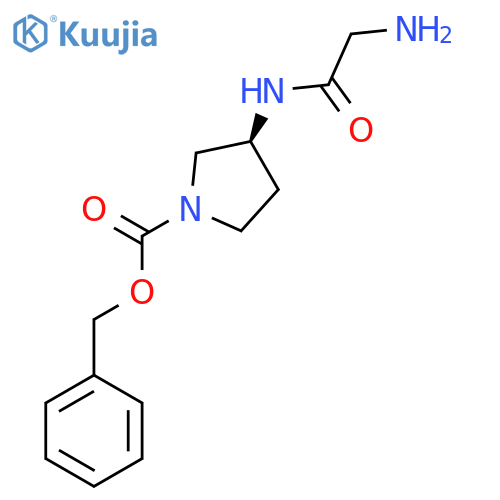

1353998-36-3 structure

商品名:(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS番号:1353998-36-3

MF:C14H19N3O3

メガワット:277.318963289261

CID:2159211

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

-

- (S)-3-(2-amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

- (S)-Benzyl 3-(2-aminoacetamido)pyrrolidine-1-carboxylate

- AM95525

- (S)-3-(2-Aminoacetylamino)pyrrolidine-1-carboxylic acid benzyl ester

- (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

-

- インチ: 1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)/t12-/m0/s1

- InChIKey: OAPDFULMAFAUJY-LBPRGKRZSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H](C1)NC(CN)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 343

- トポロジー分子極性表面積: 84.7

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM498200-1g |

(S)-Benzyl3-(2-aminoacetamido)pyrrolidine-1-carboxylate |

1353998-36-3 | 97% | 1g |

$1197 | 2023-01-02 | |

| Fluorochem | 081532-500mg |

S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester |

1353998-36-3 | 500mg |

£602.00 | 2022-03-01 |

(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1353998-36-3 ((S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量